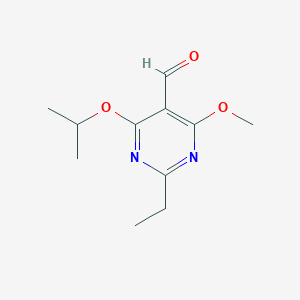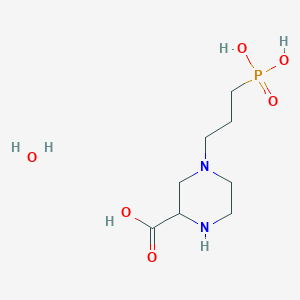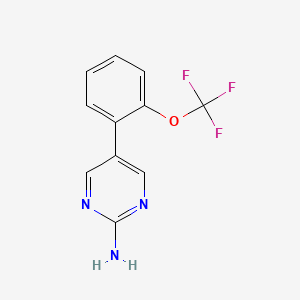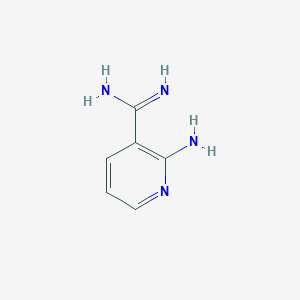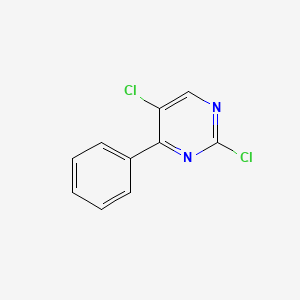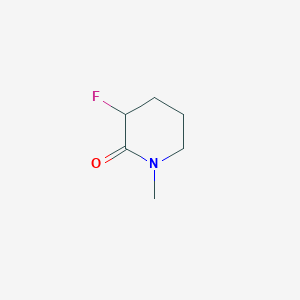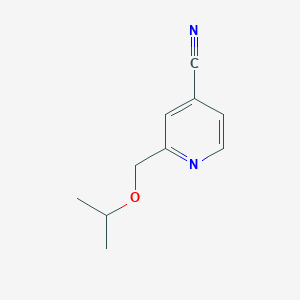
2-(Isopropoxymethyl)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropoxymethyl)isonicotinonitrile is an organic compound with the molecular formula C11H14N2O It is a derivative of isonicotinonitrile, featuring an isopropoxymethyl group attached to the nitrogen atom of the isonicotinonitrile structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Isonicotinonitrile+Isopropyl Alcohol→this compound
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of near-critical water medium for hydrolyzing isonicotinonitrile has been explored to achieve high product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Isopropoxymethyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of isonicotinic acid derivatives.
Reduction: Formation of isonicotinamines.
Substitution: Formation of various substituted isonicotinonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Isopropoxymethyl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(Isopropoxymethyl)isonicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with various receptors, influencing biological pathways. The isopropoxymethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .
Vergleich Mit ähnlichen Verbindungen
Isonicotinonitrile: The parent compound, used as an intermediate in various chemical reactions.
4-Cyanopyridine: A versatile ligand in coordination chemistry.
Nicotinonitrile: A precursor to vitamin B3 (niacin) and used in pharmaceutical synthesis.
Uniqueness: 2-(Isopropoxymethyl)isonicotinonitrile is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2-(propan-2-yloxymethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H12N2O/c1-8(2)13-7-10-5-9(6-11)3-4-12-10/h3-5,8H,7H2,1-2H3 |
InChI-Schlüssel |
UPIJPCDSDVLAKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1=NC=CC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


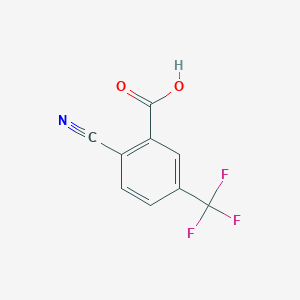
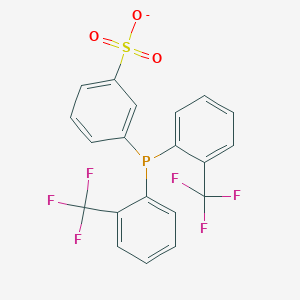
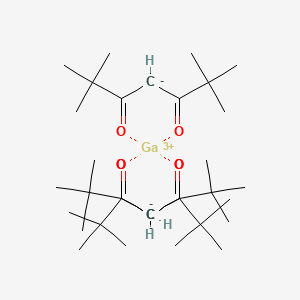
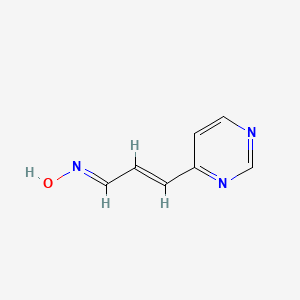
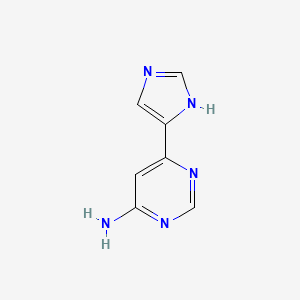
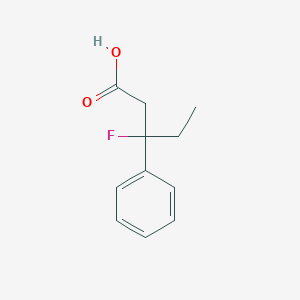
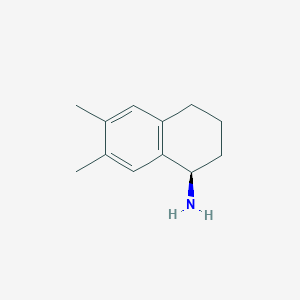
![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)
